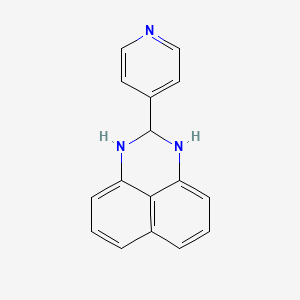
2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of perimidines. Perimidines are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrimidine ring. The presence of the benzyloxy group at the 3-position of the phenyl ring adds unique chemical properties to this compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 3-benzyloxybenzaldehyde with 1,2-diaminobenzene under acidic conditions. The reaction proceeds through a condensation mechanism, forming the perimidine ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler phenyl-perimidine structure.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Simplified phenyl-perimidine structures.
Substitution: Various substituted phenyl-perimidine derivatives.
科学的研究の応用
2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The benzyloxy group may play a role in binding to target proteins or enzymes, influencing their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
4-(3-Benzyloxy-phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine: A small molecule activator of the glucagon-like peptide-1 receptor (GLP-1R).
3-(Benzyloxy)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions and other organic synthesis applications.
4-(3-Benzyloxy-phenyl)-6-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine: Exhibits anticancer and antimicrobial activities.
Uniqueness
2-(3-Benzyloxy-phenyl)-2,3-dihydro-1H-perimidine is unique due to its specific perimidine ring structure and the presence of the benzyloxy group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C24H20N2O |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-(3-phenylmethoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C24H20N2O/c1-2-7-17(8-3-1)16-27-20-12-4-11-19(15-20)24-25-21-13-5-9-18-10-6-14-22(26-24)23(18)21/h1-15,24-26H,16H2 |
InChIキー |
CQXMMRLRDPAWFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B11988259.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B11988262.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988280.png)
![7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988282.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988283.png)

![(E)-1-(2-(benzyloxy)-5-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11988290.png)
![N'-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988294.png)
![3-bromo-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11988311.png)
![3-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11988318.png)
![Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11988326.png)
![2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}icosanoic acid](/img/structure/B11988327.png)
